molecular formula C14H11FO3 B1304859 4-[(3-Fluorophenyl)methoxy]benzoic acid CAS No. 405-85-6

4-[(3-Fluorophenyl)methoxy]benzoic acid

Cat. No. B1304859
CAS RN: 405-85-6
M. Wt: 246.23 g/mol
InChI Key: GSTZODCOPHCYCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogues from corresponding benzazoles . Similarly, the Mitsunobu reaction has been employed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, indicating that benzoic acid derivatives can be versatile in synthetic chemistry . The selective metalation of unprotected methoxy benzoic acids to synthesize methylated derivatives also provides a potential synthetic route that could be adapted for the synthesis of "4-[(3-Fluorophenyl)methoxy]benzoic acid" .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied using X-ray diffraction and DFT calculations. For instance, the structure of a novel benzamide was analyzed using these methods, providing detailed information on lattice constants and molecular geometry . Similarly, the structure of a pyrazole-carboxylic acid derivative was characterized, which could be relevant to understanding the conformational aspects of "4-[(3-Fluorophenyl)methoxy]benzoic acid" .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For example, the presence of a methoxymethoxy group in 4-bromo-3-(methoxymethoxy) benzoic acid has been shown to affect its reactivity, as indicated by various molecular parameters and reactivity descriptors . This suggests that the fluorophenylmethoxy group in "4-[(3-Fluorophenyl)methoxy]benzoic acid" could similarly influence its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Theoretical studies on 4-bromo-3-(methoxymethoxy) benzoic acid have provided insights into its vibrational properties, reactivity descriptors, and non-linear optical properties . Additionally, the influence of solvents on these properties has been highlighted, which could be relevant for understanding the behavior of "4-[(3-Fluorophenyl)methoxy]benzoic acid" in different environments.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

“4-[(3-Fluorophenyl)methoxy]benzoic acid” is used in the synthesis of pyrazole-derived hydrazones, which have been found to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

Methods of Application or Experimental Procedures

The molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .

Results or Outcomes

The synthesized molecules showed significant antimicrobial activity, with minimum inhibitory concentration values as low as 0.39 μg/mL . Furthermore, these molecules were found to be non-toxic to human cells at high concentrations .

2. Pyrrole Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“4-[(3-Fluorophenyl)methoxy]benzoic acid” can be used in the synthesis of pyrrole derivatives . Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

3. O-Demethylation of Lignin Derivatives

Specific Scientific Field

This application falls under the field of Biochemistry and Environmental Science .

Summary of the Application

“4-[(3-Fluorophenyl)methoxy]benzoic acid” is used in the O-demethylation of lignin derivatives . This is a key step for converting lignin-derived monomer compounds into high-value-added bioproducts .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The oxidation of 4-methoxy-3-nitrobenzoic acid by engineered cytochrome P450 O-demethylase yielded demethylated 4-hydroxy-3-nitrobenzoic acid and the over-oxidation product 4,5-dihydroxy-3-nitrobenzoic acid .

4. Alzheimer’s Disease Treatment

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Neuroscience .

Summary of the Application

“4-[(3-Fluorophenyl)methoxy]benzoic acid” can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized esters with ligustrazine moiety are being studied for their potential in the treatment of Alzheimer’s disease .

5. Synthesis of Oxadiazoles

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“4-[(3-Fluorophenyl)methoxy]benzoic acid” can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized oxadiazoles are being studied for their potential in antimicrobial applications .

Safety And Hazards

While specific safety data for “4-[(3-Fluorophenyl)methoxy]benzoic acid” is not available, it’s important to handle all chemical compounds with care. For example, a related compound, 4-(4-Fluorophenyl)benzoic acid, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTZODCOPHCYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382433
Record name 4-[(3-Fluorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorophenyl)methoxy]benzoic acid

CAS RN

405-85-6
Record name NW-1689
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3-Fluorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Fluorobenzyloxy)benzoic acid
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Record name NW-1689
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